molecular formula C19H30N4O2 B2951875 2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide CAS No. 1333727-35-7

2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide

Numéro de catalogue B2951875
Numéro CAS: 1333727-35-7
Poids moléculaire: 346.475
Clé InChI: HNFKXNZYPPTZBE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide, also known as ACPA, is a potent and selective agonist of the cannabinoid type 1 receptor (CB1R). It was first synthesized in 1999 and has since been widely used in scientific research to understand the function and therapeutic potential of the CB1R.

Mécanisme D'action

2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide is a selective agonist of CB1R, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. Activation of CB1R by this compound leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways, resulting in the modulation of various cellular functions.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of energy balance and glucose homeostasis, and the modulation of pain perception. It has also been shown to have anti-inflammatory and neuroprotective effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide in lab experiments is its high selectivity for CB1R, which allows for the specific modulation of CB1R signaling without affecting other receptors. However, one limitation of using this compound is its relatively short half-life, which requires frequent dosing in in vivo experiments.

Orientations Futures

1. Investigating the therapeutic potential of 2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide in the treatment of obesity and diabetes.
2. Exploring the role of this compound in the modulation of pain perception and the development of novel analgesic therapies.
3. Investigating the potential of this compound as a neuroprotective agent in the treatment of neurodegenerative diseases.
4. Studying the effects of this compound on the modulation of immune function and inflammation.
5. Developing novel this compound derivatives with improved pharmacokinetic properties for therapeutic applications.

Méthodes De Synthèse

The synthesis of 2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide involves the reaction of 1-cyanocyclohexylamine with 2-acetyl-1-pyrroline to form 1-(1-cyanocyclohexyl)-2-acetylpyrrolidine. This intermediate is then reacted with ethyl chloroacetate to give this compound.

Applications De Recherche Scientifique

2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide has been extensively used in scientific research to study the role of CB1R in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of obesity, diabetes, neuropathic pain, and drug addiction.

Propriétés

IUPAC Name

2-[2-(1-acetylpyrrolidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-15(24)23-12-6-8-17(23)16-7-5-11-22(16)13-18(25)21-19(14-20)9-3-2-4-10-19/h16-17H,2-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFKXNZYPPTZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C2CCCN2CC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.